molecular formula C19H15ClN4O2S B15103424 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone

2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B15103424
M. Wt: 398.9 g/mol
InChI Key: WBBONQFSJACIQG-UHFFFAOYSA-N
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Description

2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic compound that features a combination of oxadiazole, pyrazole, and ethanone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carbon disulfide and subsequent oxidation.

    Synthesis of the Pyrazole Ring: The pyrazole ring is often formed via cyclocondensation reactions involving hydrazines and α,β-unsaturated carbonyl compounds.

    Coupling of the Rings:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole or pyrazole rings, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced oxadiazole or pyrazole derivatives

    Substitution: Functionalized aromatic derivatives

Scientific Research Applications

2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer research.

    Materials Science: The compound’s potential fluorescence properties can be explored for use in organic light-emitting diodes (OLEDs) and other photonic devices.

    Chemical Research: The compound can serve as a building block for the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole and pyrazole rings may interact with biological macromolecules, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have been studied for their antimicrobial and anticancer properties.

    Pyrazole Derivatives: Compounds containing the pyrazole ring are known for their anti-inflammatory and analgesic activities.

Properties

Molecular Formula

C19H15ClN4O2S

Molecular Weight

398.9 g/mol

IUPAC Name

2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3-phenyl-3,4-dihydropyrazol-2-yl)ethanone

InChI

InChI=1S/C19H15ClN4O2S/c20-15-8-4-7-14(11-15)18-22-23-19(26-18)27-12-17(25)24-16(9-10-21-24)13-5-2-1-3-6-13/h1-8,10-11,16H,9,12H2

InChI Key

WBBONQFSJACIQG-UHFFFAOYSA-N

Canonical SMILES

C1C=NN(C1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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